molecular formula C18H24N2O B12951070 4-(1h-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one CAS No. 94743-44-9

4-(1h-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one

Cat. No.: B12951070
CAS No.: 94743-44-9
M. Wt: 284.4 g/mol
InChI Key: JBVCGZVRNAUOLX-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one is an organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one typically involves the condensation of an imidazole derivative with a suitable ketone. One common method is the reaction of 1H-imidazole with 2,2-dimethyl-7-phenylheptan-3-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1H-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound can also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenylimidazole
  • 4-(1H-Imidazol-1-yl)phenol
  • 1-(4-Hydroxyphenyl)imidazole

Uniqueness

4-(1H-Imidazol-1-yl)-2,2-dimethyl-7-phenylheptan-3-one is unique due to its specific structural features, such as the presence of a dimethyl group and a phenyl ring attached to the heptanone backbone. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other imidazole derivatives .

Properties

CAS No.

94743-44-9

Molecular Formula

C18H24N2O

Molecular Weight

284.4 g/mol

IUPAC Name

4-imidazol-1-yl-2,2-dimethyl-7-phenylheptan-3-one

InChI

InChI=1S/C18H24N2O/c1-18(2,3)17(21)16(20-13-12-19-14-20)11-7-10-15-8-5-4-6-9-15/h4-6,8-9,12-14,16H,7,10-11H2,1-3H3

InChI Key

JBVCGZVRNAUOLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(CCCC1=CC=CC=C1)N2C=CN=C2

Origin of Product

United States

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